Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

Description

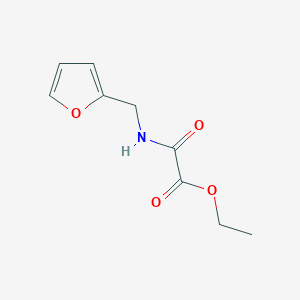

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(furan-2-ylmethylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-2-13-9(12)8(11)10-6-7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJJHQYXIZSBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

Established Synthetic Routes to the Core Structure

The fundamental approach to synthesizing Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate involves the formation of an amide bond between the primary amine, furan-2-ylmethylamine, and an appropriate ethyl oxoacetate precursor. This can be achieved through several reliable condensation reactions.

The most direct methods for synthesizing the target compound rely on the nucleophilic character of furan-2-ylmethylamine (also known as furfurylamine) attacking a reactive carbonyl group of an oxoacetate reagent.

The reaction between an amine and an acyl chloride is a robust and widely used method for amide bond formation. In this context, Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate can be synthesized by the N-acylation of furan-2-ylmethylamine with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). This reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is typically an inert aprotic solvent like dichloromethane (B109758) or diethyl ether. While direct literature for this specific reaction is sparse, the acylation of furan (B31954) rings with ethyl oxalyl chloride in the presence of a Lewis acid is a known transformation, highlighting the reactivity of the acyl chloride. chim.it The N-acylation of an amine is a more facile process and is expected to proceed under milder conditions.

Table 1: Representative Reaction Conditions for N-acylation

| Reactant A | Reactant B | Base | Solvent | Temperature |

|---|

An alternative and less aggressive acylating agent is diethyl oxalate (B1200264). This method involves the aminolysis of one of the ester groups of diethyl oxalate by furan-2-ylmethylamine. This reaction is typically slower than using the corresponding acyl chloride and may require heating or catalysis. The reaction produces the desired product along with ethanol (B145695) as a byproduct.

An analogous synthesis of ethyl 2-(ethylamino)-2-oxoacetate from diethyl oxalate and ethylamine (B1201723) has been reported to proceed in dichloromethane at room temperature over 72 hours, achieving a yield of 41.3%. chemicalbook.com This established procedure provides a strong basis for its application in the synthesis of the furan-containing analogue. The reaction often benefits from a phase-transfer catalyst like Aliquat 336 when using aqueous amine solutions. chemicalbook.com

Table 2: Analogous Reaction Conditions using Diethyl Oxalate chemicalbook.com

| Reactant A | Reactant B | Catalyst | Solvent | Temperature | Time | Yield |

|---|

This methodology can be directly adapted for furan-2-ylmethylamine to yield the target compound.

Furan-2-ylmethylamine, the key starting material, is itself derived from other readily available furan precursors, which are often sourced from biomass. nih.gov Furfural (B47365), a key platform chemical, can be produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. nih.gov Furfural can be converted to furan-2-ylmethylamine (FAM) through reductive amination. nih.gov This process typically involves the reaction of furfural with ammonia (B1221849) in the presence of a reducing agent and a catalyst.

Alternatively, furfuryl alcohol (furan-2-ylmethanol), obtained from the hydrogenation of furfural, can also serve as a precursor. The alcohol can be converted to the corresponding amine through various methods, including amination over a suitable catalyst. Once furan-2-ylmethylamine is synthesized, it can be utilized in the condensation reactions described in section 2.1.1 to produce Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. This multi-step approach from biomass-derived precursors represents a sustainable route to the target molecule. nih.gov

Condensation Reactions Involving Furan-2-ylmethylamine and Oxoacetate Precursors

Exploration of Multicomponent Reaction Strategies for Analogous Furan-Containing Amide-Oxoacetates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient pathway to complex molecules. researchgate.netresearchgate.net For the synthesis of analogous furan-containing amide-oxoacetates, the Ugi four-component reaction (Ugi-4CR) is a particularly relevant strategy.

A study on the synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate demonstrates the power of this approach. mdpi.comresearchgate.netutb.cz In this reaction, furan-2-ylmethylamine, formaldehyde (B43269) (used as paraformaldehyde), acrylic acid, and ethyl 2-isocyanoacetate were combined in a one-pot reaction at ambient temperature. mdpi.com This reaction proceeds through the formation of a Schiff base from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic isocyanide, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final, complex product. mdpi.com

While this example produces a more complex analogue, the principle can be adapted to synthesize simpler amide-oxoacetates by varying the components. This strategy highlights a convergent and atom-economical approach to generating libraries of furan-containing compounds. mdpi.com

Table 3: Ugi-4CR for an Analogous Furan-Containing Compound mdpi.com

| Amine | Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Time |

|---|

Optimization of Reaction Conditions for Enhanced Yields and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring process efficiency. For the synthesis of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate and its analogues, several parameters can be adjusted.

Solvent Selection: The choice of solvent can significantly influence reaction rates and outcomes. For condensation reactions, aprotic solvents like dichloromethane, 1,2-dichloroethane (B1671644) (DCE), or 1,4-dioxane (B91453) are common. chemicalbook.comnih.gov In enzymatic N-acylations, which represent a chemoselective alternative, solvents like 1,4-dioxane have been shown to be favorable. beilstein-journals.org

Temperature and Reaction Time: The reaction temperature is a critical factor. While acylation with highly reactive acyl chlorides can often be performed at 0 °C or room temperature, reactions with less reactive esters like diethyl oxalate may require heating to proceed at a reasonable rate. chemicalbook.com Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields by allowing for rapid heating to elevated temperatures. nih.gov For a model reaction, increasing the temperature from 110 °C to 140 °C under microwave irradiation increased the yield from 41% to 70%. nih.gov

Catalysis: The use of catalysts can be essential. As mentioned, bases like triethylamine are stoichiometric reagents for neutralizing acid byproducts in acyl chloride reactions. In aminolysis reactions with esters, phase-transfer catalysts can be beneficial. chemicalbook.com For chemoselective enzymatic reactions, the choice of enzyme (e.g., lipase) is paramount. beilstein-journals.org

Reactant Ratio: The stoichiometry of the reactants can affect selectivity and yield. In the aminolysis of diethyl oxalate, using the amine as the limiting reagent is typical to avoid the formation of the double-addition product (an oxamide). Optimizing the molar ratio of reactants is a key step; for instance, in some enzymatic acylations, an equimolar ratio was found to be optimal to maintain the pH and enzyme activity. beilstein-journals.org

Isolation and Purification Techniques for Synthetic Products

Following the synthesis of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, the crude reaction mixture typically undergoes a series of work-up procedures before final purification. A common initial step involves quenching the reaction, followed by extraction into an organic solvent. The organic layer is then washed with aqueous solutions, such as water and brine, to remove water-soluble impurities. Subsequently, the organic phase is dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Final purification is then achieved through chromatographic and/or recrystallization techniques.

Chromatography is a cornerstone technique for the purification of organic compounds. For derivatives of ethyl 2-oxoacetate and N-furfuryl amides, flash column chromatography is a frequently utilized method.

Flash Column Chromatography: This technique is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, leading to faster and more efficient separations. The choice of stationary and mobile phases is crucial for successful purification.

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar compounds like Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. Neutral alumina (B75360) can also be an effective alternative.

Mobile Phase (Eluent): A mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent is optimized to achieve good separation of the target compound from impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).

For compounds with similar structures, various solvent systems have been successfully employed, as detailed in the table below.

| Compound Type | Stationary Phase | Eluent System | Reference |

| Furan-2-carboxamides | Silica Gel | Hexane-Ethyl Acetate (gradient) | nih.gov |

| Ethyl 2-(1H-indol-3-yl)-2-oxoacetate | Silica Gel | 25% Ethyl Acetate in Petroleum Ether | rsc.org |

| Ethyl(ethylamino)(oxo)acetate | Silica Gel | Dichloromethane/Dimethylketone (95/5) | chemicalbook.com |

| General N-substituted amides | Silica Gel | 1-6% Methanol in Dichloromethane (gradient) | rsc.org |

Based on these examples, a likely effective eluent system for the flash chromatographic purification of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate would be a gradient of ethyl acetate in hexane or petroleum ether.

Recrystallization is a powerful purification technique for solid compounds, based on the principle of differential solubility of the desired compound and impurities in a particular solvent at different temperatures.

The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, ideally remain dissolved in the solvent. The purified crystals are then collected by filtration.

Solvent Selection: The key to successful recrystallization is the choice of an appropriate solvent. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at a higher temperature.

Not react with the compound.

Dissolve impurities well at all temperatures or not at all.

Be sufficiently volatile to be easily removed from the purified crystals.

Common solvents for the recrystallization of furan-containing amides and esters include ethanol, methanol, ethyl acetate, and mixtures of solvents like ethyl acetate-hexane. The optimal solvent or solvent system for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate would be determined experimentally.

Precipitation: In some cases, the product may be induced to precipitate from a solution by adding a non-solvent, a liquid in which the desired compound is insoluble. This technique can sometimes be used as an alternative to recrystallization, although it may not always provide the same level of purity.

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

Reactivity of the Oxoacetate Moiety

The oxoacetate portion of the molecule is characterized by the presence of an α-ketoester functional group. This arrangement of a ketone and an ester on adjacent carbon atoms creates a unique electronic environment that governs its reactivity.

Electrophilic Properties of the α-Ketoester Carbonyl

The carbonyl carbon of the keto group in α-ketoesters is a potent electrophile. beilstein-journals.org Its electrophilicity is significantly increased due to the presence of the adjacent ester group, which acts as an electron-withdrawing group. beilstein-journals.org This electronic pull enhances the partial positive charge on the keto-carbonyl carbon, making it highly susceptible to attack by nucleophiles. The arrangement of vicinal carbonyl groups in such structures makes them attractive intermediates in the total synthesis of natural products. beilstein-journals.org

Nucleophilic Addition Reactions at the Carbonyl Center

Given the highly electrophilic nature of the keto-carbonyl carbon, vicinal ketoesters readily undergo a variety of nucleophilic addition reactions. These reactions serve as key steps in the synthesis of complex molecules and natural products. beilstein-journals.org Common examples of such transformations include:

Aldol additions

Carbonyl-ene reactions

Mannich reactions

Additions of organometallic reagents beilstein-journals.org

The vicinal arrangement of the carbonyl groups can also play a role in stabilizing reactive conformations through chelation or dipole control, influencing the stereochemical outcome of these additions. beilstein-journals.org

Intramolecular Cyclization Pathways Leading to Heterocyclic Derivatives

The structure of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate contains nucleophilic sites—specifically the nitrogen atom of the amino group and the electron-rich furan (B31954) ring—that can potentially attack the electrophilic carbonyl centers intramolecularly. Such reactions can lead to the formation of various heterocyclic derivatives. For instance, related N-substituted amino-oxoenoic acids have been shown to undergo cyclization under the influence of reagents like acetic anhydride (B1165640) to furnish furanone derivatives. pleiades.onlineresearchgate.net This highlights the potential for the amino group in the target molecule to participate in similar ring-closing reactions, leading to the formation of novel heterocyclic systems.

Reactivity Profile of the Furan Ring System

The furan ring is a five-membered aromatic heterocycle that possesses distinct reactivity, setting it apart from benzene (B151609) and other related heterocycles. ucalgary.cayoutube.com

Characteristics as an Electron-Rich Heterocycle

The furan ring is considered a π-electron rich aromatic system. ucalgary.ca It features a total of six π-electrons delocalized over a five-membered ring (four from the two double bonds and two from one of the oxygen's lone pairs), which satisfies Hückel's rule for aromaticity. youtube.compharmaguideline.com This distribution of six electrons over five atoms makes the ring carbons electron-rich and thus more reactive towards electrophiles than benzene. ucalgary.cauobasrah.edu.iq

The reactivity of furan is often compared to other five-membered heterocycles, with the general order of reactivity towards electrophilic substitution being: Pyrrole (B145914) > Furan > Thiophene > Benzene. pharmaguideline.comuobasrah.edu.iq Furan is less reactive than pyrrole because oxygen is more electronegative than nitrogen and accommodates a positive charge less readily. uobasrah.edu.iq However, it is more reactive than thiophene. uobasrah.edu.iq This enhanced reactivity means that electrophilic aromatic substitution reactions on furan can often proceed under milder conditions without the need for a strong catalyst. youtube.com

Table 1: Comparative Reactivity of 5-Membered Aromatic Heterocycles

| Heterocycle | Heteroatom | Resonance Energy (kcal/mol) | Relative Reactivity vs. Benzene |

|---|---|---|---|

| Pyrrole | Nitrogen (N) | 21 | More Reactive |

| Furan | Oxygen (O) | 16 | More Reactive |

| Thiophene | Sulfur (S) | 29 | More Reactive |

| Benzene | None | 36 | Reference |

Photochemical Reaction Pathways, including Dimerization Processes

The furan ring system is susceptible to a variety of photochemical reactions upon irradiation. The specific pathway taken depends on the irradiation conditions (direct vs. sensitized) and the substituents on the ring. netsci-journal.comnih.gov

One significant photochemical pathway for furan derivatives is [2+2] photodimerization. researchgate.net This cycloaddition reaction occurs between an excited state molecule and a ground state molecule, typically induced by UV irradiation, to form a cyclobutane (B1203170) ring linking the two furan moieties. researchgate.net For example, ethyl 2-furanacrylate has been shown to undergo photodimerization in its crystalline state to yield a diethyl dicarboxylate cyclobutane derivative. researchgate.net

Other documented photochemical transformations of the furan ring include:

Isomerization: Upon direct irradiation, furan can populate an excited singlet state and convert into a "Dewar furan" isomer. netsci-journal.comnih.gov Sensitized irradiation, which populates the triplet state, can lead to O-Cα bond cleavage and the formation of cyclopropenyl derivatives. netsci-journal.comnih.gov

Paternò–Büchi Reaction: The photochemical reaction of furan with aldehydes and ketones can lead to the formation of oxetane (B1205548) derivatives through a [2+2] photocycloaddition. researchgate.netpsu.edu In some cases, these oxetane adducts are unstable and can undergo subsequent metathesis reactions. researchgate.netpsu.edu

Photo-oxidation: In the presence of a photosensitizer and light, furan can react with singlet oxygen. tcichemicals.com This can generate reactive intermediates that can be trapped by nucleophiles, a process used for labeling and crosslinking biomolecules. tcichemicals.com

Participation in Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring in Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate is a key functional group that dictates a significant portion of its chemical reactivity, particularly its ability to participate in cycloaddition reactions. Furan is an aromatic diene and can readily engage in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, with various dienophiles. quora.com This reactivity is well-documented for many furan derivatives and is a cornerstone of their synthetic utility. masterorganicchemistry.com

In the context of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, the furan ring behaves as the diene component. The reaction involves the formation of a six-membered ring through the interaction of the furan's π-system with a π-system of a dienophile, typically an electron-deficient alkene or alkyne. This process leads to the formation of an oxabicycloheptene derivative. quora.com A critical aspect of furan-based Diels-Alder reactions is their thermal reversibility. nih.gov The initial cycloaddition disrupts the aromaticity of the furan ring, and the resulting adduct can undergo a retro-Diels-Alder reaction upon heating to regenerate the starting materials. masterorganicchemistry.com This equilibrium is sensitive to temperature, with lower temperatures favoring the adduct and higher temperatures favoring the retro reaction.

The reaction of N-(2-Furyl)acetamide with electron-deficient alkynes is known to yield phenols after the spontaneous ring-opening of the initial cycloadduct, highlighting a common reaction pathway for such furan derivatives. pressbooks.pub While specific studies on Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are not prevalent, its structural similarity suggests it would undergo similar transformations.

Table 1: Representative Diels-Alder Reactions of Furan Derivatives

| Diene | Dienophile | Product Type | Reaction Conditions | Key Feature |

| Furan | Maleic Anhydride | Oxabicycloheptene anhydride | Low temperature (e.g., 40 °C) | Thermally reversible; kinetic (endo) vs. thermodynamic (exo) product control. masterorganicchemistry.com |

| 2-Acetoxyfuran | Various | Substituted oxabicycloheptene | Liquid phase, ~200 °C | Reactivity is comparable to furan itself. |

| N-(2-Furyl)acetamide | Electron-deficient alkynes | Phenol | Not specified | Cycloadduct undergoes spontaneous ring-opening and aromatization. pressbooks.pub |

| 2,5-Furandicarboxylic acid derivatives | Benzyne | 1,4-Naphthalenedicarboxylic acid derivative | Not specified | Cycloaddition followed by reductive aromatization. quora.com |

Transformations and Stability of the Amide Linkage

The amide linkage is one of the most stable functional groups in organic chemistry, a property that is central to its role in biological systems like proteins. pressbooks.pub In Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, the secondary amide bond exhibits this characteristic stability, being resistant to hydrolysis under neutral conditions. However, like all amides, it can be cleaved under more forceful acidic or basic conditions. pressbooks.pubchemguide.co.uk

Amide hydrolysis typically requires heating in the presence of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). pressbooks.pubchemguide.co.uk

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The products are a carboxylic acid (in this case, oxalic acid) and an amine salt (furfurylammonium salt).

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is generally more difficult than for esters because the resulting amide anion (R-NH⁻) is a poorer leaving group than an alkoxide anion (RO⁻). pressbooks.pub The products are a carboxylate salt (sodium oxalate) and the free amine (furfurylamine). chemguide.co.uk

The stability of the amide bond can be influenced by adjacent functional groups. In N-acylated amino acid amides, it has been observed that remote amide bonds can exhibit unexpected instability under mild acidic conditions, with the rate of hydrolysis being dependent on the electronic properties of distant acyl groups. nih.gov In Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, the presence of the adjacent electron-withdrawing oxo group (C=O) can influence the electron density on the amide carbonyl, potentially affecting its susceptibility to nucleophilic attack.

Table 2: General Conditions for Amide Bond Hydrolysis

| Condition | Reagents | Temperature | Products from Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate |

| Acidic | Dilute HCl or H₂SO₄ | Heat | Oxalic acid, Furfurylamine hydrochloride, Ethanol (B145695) |

| Basic | Aqueous NaOH or KOH | Heat | Sodium oxalate (B1200264), Furfurylamine, Ethanol |

Role in Cascade and Tandem Reactions

The multifunctional nature of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate makes it a potential substrate for cascade and tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. The furan moiety is particularly adept at initiating such sequences.

A well-studied example is the tandem Diels-Alder (tDA) reaction. rsc.org In this process, a bis-furan compound reacts with a dienophile. The initial Diels-Alder adduct still contains a double bond that can act as a dienophile in a second, often intramolecular, Diels-Alder reaction with another furan molecule. rsc.org While the target compound is a mono-furan, it could participate in intermolecular tandem sequences. For instance, after an initial [4+2] cycloaddition, the resulting oxabicycloheptene adduct could undergo further transformations if other reactive partners are present. Coupling a Diels-Alder reaction to a subsequent, energy-releasing step is a known strategy in furan chemistry. bohrium.com

Furthermore, cascade reactions can be initiated by the retro-Diels-Alder reaction. A furan-dienophile adduct can be designed to release the furan upon a specific trigger (like mechanical force), which then initiates a subsequent chemical transformation. acs.org Given the reversibility of furan cycloadditions, Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate could potentially be incorporated into systems where its furan component is released under specific conditions to trigger a cascade. Other cascade reactions involving furan derivatives, such as palladium-catalyzed cyclization/coupling followed by oxidative aromatization, demonstrate the versatility of the furan scaffold in constructing complex molecules in a single pot. nih.gov

Comparative Reactivity with Related Oxoacetate Derivatives

The reactivity of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate can be better understood by comparing it to other ethyl oxoacetate derivatives with different N-substituents. The electronic and steric nature of the substituent on the amide nitrogen significantly influences the properties of the molecule.

Compared to an N-aryl derivative like Ethyl 2-(phenylamino)-2-oxoacetate , the furan-2-ylmethyl group in the target compound provides a more flexible, non-conjugated linker between the furan ring and the amide nitrogen. The furan ring is electron-rich and can act as a π-donor, but this effect is insulated from the amide by the methylene (B1212753) (-CH₂-) bridge. In contrast, the phenyl ring in the N-aryl analogue is directly conjugated to the amide nitrogen, which delocalizes the nitrogen's lone pair into the aromatic ring, affecting the amide bond's character and basicity.

When compared with a heteroaromatic derivative such as N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester , the electronic effects are markedly different. The pyridine (B92270) ring, particularly with an electron-withdrawing chloro substituent, is electron-deficient. This makes the amide nitrogen significantly less basic and can increase the electrophilicity of the adjacent carbonyl group.

The reactivity of the ethyl ester portion is also influenced by these substituents, albeit to a lesser extent. The primary site of reactivity difference, however, remains the furan ring (unique to the target compound) and the nature of the N-substituent's electronic contribution to the amide linkage.

Table 3: Comparison of N-Substituted Ethyl Oxoacetate Derivatives

| Compound | N-Substituent | Key Structural Feature | Expected Influence on Reactivity |

| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | Furan-2-ylmethyl | Electron-rich furan ring insulated by a CH₂ group. | Furan ring is a reactive diene for cycloadditions. Amide nitrogen retains basicity. |

| Ethyl 2-(phenylamino)-2-oxoacetate | Phenyl | Phenyl ring directly conjugated to amide nitrogen. | Reduced nitrogen basicity due to lone pair delocalization. Potential for electrophilic substitution on the phenyl ring. |

| N-(5-Chloropyridin-2-yl)oxalamic acid ethyl ester | 5-Chloro-pyridin-2-yl | Electron-deficient heteroaromatic ring. | Significantly reduced nitrogen basicity. Increased electrophilicity of the amide carbonyl. |

Spectroscopic and Structural Data for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate Not Publicly Available

A thorough search of publicly available scientific literature and chemical databases has revealed a lack of detailed experimental data for the spectroscopic and structural elucidation of the compound Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. While the compound is listed by some chemical suppliers, indicating its existence, the specific nuclear magnetic resonance (NMR) and mass spectrometry (MS) data required to fulfill the detailed article outline is not published in accessible resources.

The required data, including Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon Nuclear Magnetic Resonance (¹³C-NMR), two-dimensional NMR techniques, and mass spectrometry fragmentation patterns, is essential for a scientifically accurate and informative article on the structural elucidation of a chemical compound. Without this primary data, a detailed analysis as specified in the requested outline cannot be provided.

Information on related but structurally distinct compounds, such as Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate and Ethyl 2-[(5-methylfuran-2-yl)amino]-2-oxoacetate, was found. However, the spectroscopic data for these analogs cannot be extrapolated to accurately represent Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate due to differences in their chemical structures which would lead to significant variations in their spectroscopic profiles.

Therefore, the generation of the requested article with the specified detailed sections on NMR and MS analysis is not possible without access to the necessary experimental research findings for this specific compound.

Spectroscopic and Structural Elucidation of Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 1,3-bis[(E)-furan-2-yl)methylene]urea, shows characteristic absorption bands that can be correlated to the structural components of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. researchgate.net Key absorptions in the IR spectrum would be expected to confirm the presence of the furan (B31954) ring, the amide linkage, and the ester group.

The N-H stretching vibration of the secondary amide is typically observed in the region of 3300-3100 cm⁻¹. The C=O stretching vibrations of the ester and amide groups are expected to produce strong absorption bands in the range of 1750-1650 cm⁻¹. Specifically, the ester carbonyl stretch is anticipated around 1750-1735 cm⁻¹, while the amide I band (primarily C=O stretch) is expected near 1680-1630 cm⁻¹. The C-O stretching of the ester group would likely appear in the 1300-1000 cm⁻¹ region. The furan ring itself would be identified by C-H stretching vibrations above 3100 cm⁻¹, C=C stretching absorptions around 1600-1475 cm⁻¹, and the characteristic C-O-C stretching of the ring.

Table 1: Expected Infrared Absorption Bands for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300-3100 |

| C-H Stretch (Furan) | >3100 |

| C=O Stretch (Ester) | 1750-1735 |

| C=O Stretch (Amide I) | 1680-1630 |

| C=C Stretch (Furan) | 1600-1475 |

| C-O Stretch (Ester) | 1300-1000 |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, with a molecular formula of C₉H₁₁NO₄, the theoretical elemental composition can be calculated. While specific experimental data for this exact compound is not available, studies on structurally related molecules, such as Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, have reported elemental analysis results to be within ±0.4% of the theoretical values, which is a widely accepted margin of error for pure compounds. mdpi.com

The theoretical percentages of Carbon, Hydrogen, and Nitrogen for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate are presented below. The experimental values obtained for a pure sample would be expected to closely align with these calculated percentages.

Table 2: Elemental Analysis Data for C₉H₁₁NO₄

| Element | Theoretical % |

|---|---|

| Carbon (C) | 54.82 |

| Hydrogen (H) | 5.62 |

| Nitrogen (N) | 7.10 |

| Oxygen (O) | 32.46 |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the crystal structure of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate has not been reported, analysis of related furan-containing compounds can offer insights into its potential solid-state conformation and intermolecular interactions.

For instance, the crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide reveals a planar furan ring and the presence of intermolecular N-H···O hydrogen bonding, which stabilizes the crystal packing. researchgate.net Similarly, the structure of N'-(Furan 2 ylmethylene)-4-hydroxybenzohydrazide shows that the molecule adopts a twisted conformation, with a significant dihedral angle between the furan and benzene (B151609) rings. researchgate.net This study also highlights the role of N–H···O and O–H···N hydrogen bonds in the crystal lattice. researchgate.net

Computational Chemistry and Theoretical Studies of Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of molecules like Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. By solving the Schrödinger equation for the system, these methods can predict bond lengths, bond angles, and dihedral angles with high accuracy.

The molecular structure of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate comprises a furan (B31954) ring connected via a methylene (B1212753) bridge to an amino group, which is in turn bonded to an ethyl oxoacetate moiety. DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The electronic structure of the molecule is of significant interest. The furan ring is an electron-rich aromatic system, while the oxoacetate group is electron-withdrawing. This electronic interplay influences the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of the electronic structure. For furan derivatives, the HOMO is typically located on the furan ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is often associated with the more electrophilic parts of the molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Table 1: Predicted Geometrical Parameters and Electronic Properties of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate (Illustrative)

| Parameter | Predicted Value |

| C=O Bond Length (Ester) | ~1.21 Å |

| C=O Bond Length (Amide) | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| Furan Ring C-O Bond Length | ~1.36 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformer Analysis and Potential Energy Surface Exploration

The presence of several rotatable single bonds in Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate suggests that the molecule can exist in multiple conformations. A conformer analysis is crucial for understanding the molecule's flexibility and the relative energies of its different spatial arrangements. The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. libretexts.orgmuni.czlibretexts.org

Key rotations that would be explored in a computational study include the torsion angles around the C-C bond of the ethyl group, the C-O bond of the ester, the C-N bond of the amide, and the C-C bond connecting the furan ring to the methylene group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be mapped out. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

For flexible molecules like furan derivatives, understanding the PES is critical for interpreting experimental data and predicting the most likely conformations in different environments. researchgate.netresearchgate.net The global minimum on the PES represents the most stable conformer in the gas phase. Solvation models can be incorporated into the calculations to predict the conformational preferences in different solvents.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. The synthesis of this compound likely involves the formation of an amide bond between furan-2-ylmethanamine and an ethyl oxalyl derivative. Computational studies can model this reaction to determine the most favorable pathway and identify the transition state structures. rsc.orgdntb.gov.uaacs.orgrsc.orgacs.org

The mechanism of amide bond formation can be complex, and theoretical calculations can help to distinguish between different possibilities, such as concerted or stepwise pathways. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate.

Furthermore, computational studies can investigate the reactivity of the furan ring itself. Furan and its derivatives can participate in various reactions, such as electrophilic substitution and cycloadditions. nih.govresearchgate.netchemrxiv.orgmdpi.comresearchgate.net Theoretical calculations can predict the regioselectivity of these reactions by analyzing the electron density and orbital coefficients of the furan ring.

Analysis of Intermolecular Interactions and Crystal Packing in Related Structures (e.g., Hirshfeld Surface Analysis)

For furan derivatives, common intermolecular interactions include C-H···O, C-H···π, and π-π stacking interactions involving the furan rings. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds.

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For example, a significant percentage of O···H/H···O contacts would indicate the importance of hydrogen bonding in the crystal packing. Similarly, C···H/H···C and C···C contacts would point to the presence of van der Waals forces and π-π stacking, respectively.

Table 2: Illustrative Hirshfeld Surface Contact Percentages for a Hypothetical Crystal Structure of a Furan Derivative

| Contact Type | Contribution (%) |

| O···H/H···O | 35% |

| H···H | 30% |

| C···H/H···C | 20% |

| C···C | 10% |

| Other | 5% |

Note: This table provides an example of the type of data obtained from a Hirshfeld surface analysis and is not specific to Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be used to predict various spectroscopic parameters, including NMR chemical shifts (¹H and ¹³C). These predictions can be invaluable for confirming the structure of a synthesized compound and for assigning experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netiau.ir

The accuracy of predicted NMR chemical shifts depends on the level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent. github.io By performing calculations on a set of known compounds and comparing the predicted and experimental shifts, a scaling factor can be derived to improve the accuracy of the predictions for unknown molecules. github.io

For Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, a computational study would predict the chemical shifts for all the unique proton and carbon atoms in the molecule. These predictions would be based on the optimized geometry of the most stable conformer or a Boltzmann-weighted average of several low-energy conformers.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C-H (α to O) | ~7.4 | ~143 |

| Furan C-H (β to O) | ~6.4 | ~110 |

| Furan C-H (other β to O) | ~6.3 | ~108 |

| Methylene (-CH₂-) | ~4.6 | ~40 |

| Amide N-H | ~8.5 | - |

| Ethyl -CH₂- | ~4.3 | ~62 |

| Ethyl -CH₃ | ~1.3 | ~14 |

| Ester C=O | - | ~160 |

| Amide C=O | - | ~162 |

Note: These are illustrative values based on typical chemical shifts for the respective functional groups and are not the result of specific calculations for the title compound.

Applications in Organic Synthesis Utilizing Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

As a Core Building Block for Diverse Molecular Scaffolds

The structure of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate suggests its potential utility as a core building block. The furan (B31954) moiety is a well-known heterocyclic scaffold present in many biologically active compounds. The α-oxoacetamide structure provides multiple reactive sites for further chemical transformations. In theory, this compound could be employed in multicomponent reactions to construct complex molecular frameworks. For instance, the Ugi four-component reaction is a common method for synthesizing peptide-like structures, and while related furan-containing amines have been used, the specific use of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate in this context is not prominently featured in the literature. The development of novel molecular scaffolds is a significant area of research, particularly for applications in drug discovery and materials science.

Precursor for the Synthesis of Functionalized Organic Molecules

As a precursor, Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate offers several handles for chemical modification. The ethyl ester can be hydrolyzed to a carboxylic acid or converted to other functional groups. The secondary amine could potentially undergo further substitution, and the furan ring itself can participate in various reactions such as Diels-Alder cycloadditions or electrophilic substitutions. These potential transformations could lead to a variety of functionalized organic molecules. However, specific examples of such synthetic pathways originating from this particular precursor are not readily found in peer-reviewed journals. Research on related furan derivatives and α-ketoesters is extensive, but direct application of this specific compound is limited.

Integration into the Construction of Complex Natural Products and Synthetic Analogs

Many natural products contain furan rings, making Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate a theoretically attractive starting material for their synthesis or the creation of synthetic analogs. The furan moiety can be a key component of the carbon skeleton of a target molecule. Despite this, there is a lack of published research demonstrating the integration of this specific compound into the total synthesis of complex natural products. Synthetic chemists often design novel routes or utilize more readily available or reactive starting materials for these intricate constructions.

Role in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The furan nucleus and amide linkages are present in numerous pharmaceuticals and agrochemicals. For example, the (furan-2-ylmethyl)amino moiety is found in compounds related to the diuretic furosemide. Thiazole derivatives, which can be synthesized from related oxoacetates, are key intermediates for certain antibiotics. Other ethyl oxoacetate derivatives have been investigated for herbicidal activity. This suggests a potential, yet currently underexplored, role for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate in the preparation of advanced intermediates for these industries. The development of efficient synthetic routes to such intermediates is a constant goal in process chemistry. While the potential exists, concrete examples and detailed research findings on the use of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate for these specific purposes are not available in the current body of scientific literature.

Chemical Derivatization and Analog Design Strategies Based on Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

Structural Modifications of the Ethyl Ester Group

The ethyl ester group in ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate is a primary site for structural modification to influence properties such as solubility, metabolic stability, and potency. Key strategies for its modification include hydrolysis, transesterification, amidation, and bioisosteric replacement.

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-((furan-2-ylmethyl)amino)-2-oxoacetic acid, is a fundamental transformation. This is typically achieved under basic conditions, for example, using sodium hydroxide (B78521) in a suitable solvent, or under acidic conditions. The resulting carboxylic acid introduces a polar, ionizable group that can significantly alter the molecule's solubility and pharmacokinetic profile. This acid can also serve as a handle for further conjugation. For instance, 2-(furan-2-yl)-2-oxoacetic acid is a known intermediate in the synthesis of the antibiotic cefuroxime. google.comlgcstandards.comambeed.com

Transesterification allows for the replacement of the ethyl group with other alkyl or aryl groups, leading to a library of ester analogs. masterorganicchemistry.comresearchgate.net This reaction can be catalyzed by either acids or bases and involves reacting the parent ethyl ester with an excess of a different alcohol (e.g., methanol, isopropanol, benzyl (B1604629) alcohol). masterorganicchemistry.comresearchgate.net This strategy is often employed to fine-tune lipophilicity and steric bulk, which can impact target binding and cell permeability.

| Starting Material | Reagent | Product |

| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | Methanol / Acid or Base Catalyst | Methyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate |

| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | Benzyl alcohol / Acid or Base Catalyst | Benzyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate |

| Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate | Isopropanol / Acid or Base Catalyst | Isopropyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate |

Amidation of the ethyl ester provides access to a diverse range of amide derivatives. This can be achieved by reacting the ester with a primary or secondary amine, often at elevated temperatures or with the use of a catalyst. Alternatively, the corresponding carboxylic acid can be activated and then reacted with an amine. organic-chemistry.org This modification introduces a hydrogen bond donor and can significantly impact the molecule's binding interactions and biological activity.

Bioisosteric replacement is a sophisticated strategy used in drug design to replace the ester functionality with other groups that have similar physicochemical properties but may offer improved metabolic stability or other desirable characteristics. nih.govnih.govdrughunter.comdrugdesign.org Common bioisosteres for esters include oxadiazoles, thiazoles, and other five-membered heterocycles. nih.govu-tokyo.ac.jp These replacements can mimic the size, shape, and electronic properties of the ester group while being less susceptible to hydrolysis by esterases. nih.govu-tokyo.ac.jp

Systematic Substituent Effects on the Furan (B31954) Ring

The furan ring is an electron-rich aromatic system amenable to various electrophilic substitution reactions. drugdesign.org Systematic placement of substituents on the furan ring is a key strategy to modulate the electronic properties and biological activity of the parent compound. chemscene.com

Electron-Donating and Electron-Withdrawing Group Incorporation

Conversely, the incorporation of electron-withdrawing groups (EWGs) , such as a nitro group, significantly decreases the electron density of the furan ring. nih.gov The 5-nitrofuran moiety is a well-known pharmacophore found in a number of antibacterial agents. nih.govu-tokyo.ac.jpnih.gov The synthesis of 5-nitrofuran-2-yl derivatives often involves the nitration of a suitable furan precursor. nih.govu-tokyo.ac.jpnih.gov The strong electron-withdrawing nature of the nitro group can impact the molecule's reduction potential, which is often linked to its mechanism of action in biological systems.

| Substituent Position | Group | Electronic Effect | Example Compound |

| 5 | -CH₃ | Electron-donating | Ethyl 2-(((5-methylfuran-2-yl)methyl)amino)-2-oxoacetate |

| 5 | -NO₂ | Electron-withdrawing | Ethyl 2-(((5-nitrofuran-2-yl)methyl)amino)-2-oxoacetate |

Halogenation and Alkylation Strategies

Halogenation of the furan ring, typically with chlorine or bromine, can be achieved under controlled conditions to yield mono- or poly-halogenated derivatives. organic-chemistry.orgdrugdesign.org Halogens are introduced to modulate lipophilicity, metabolic stability, and to introduce a potential site for further functionalization through cross-coupling reactions. The position of halogenation can be directed by the existing substituents on the furan ring.

Alkylation of the furan ring can be accomplished through various methods, including Friedel-Crafts type reactions. mdpi.com The introduction of alkyl chains of varying lengths and branching can be used to systematically probe the steric requirements of a biological target and to optimize the pharmacokinetic properties of the molecule. Palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans has also been reported as a modern and efficient method. google.com

Alterations of the Amine Linkage and Amide Substituents

The amine linkage and the adjacent amide bond are critical for the structural integrity and biological activity of ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate. Modifications in this region can significantly impact the molecule's conformation, hydrogen bonding capacity, and interactions with biological targets.

A powerful tool for generating diversity around the amine and amide linkage is the Ugi four-component reaction (Ugi-4CR) . ambeed.comnih.gov This one-pot reaction combines an amine (such as furfurylamine), a carbonyl compound, a carboxylic acid, and an isocyanide to rapidly generate a diverse library of α-acetamido carboxamides. ambeed.comnih.gov By varying each of the four components, a wide range of substituents can be introduced on the nitrogen atom and the amide nitrogen. For example, the synthesis of Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate has been reported via a Ugi reaction involving furfurylamine, paraformaldehyde, acrylic acid, and ethyl 2-isocyanoacetate. ambeed.com

| Ugi Reactant 1 (Amine) | Ugi Reactant 2 (Carbonyl) | Ugi Reactant 3 (Carboxylic Acid) | Ugi Reactant 4 (Isocyanide) | Resulting Amide Substituent |

| Furfurylamine | Benzaldehyde | Acetic acid | tert-Butyl isocyanide | N-benzyl, N-acetyl |

| Furfurylamine | Formaldehyde (B43269) | Boc-Glycine | Ethyl isocyanoacetate | N-Boc-glycinyl |

Furthermore, traditional N-alkylation or N-acylation of the amine can be performed on suitable precursors to introduce a variety of substituents. Transamidation reactions can also be employed to exchange the amide substituent. These modifications allow for the exploration of the structure-activity relationship by altering the steric and electronic properties of the substituents on the nitrogen atom.

Development of Oxoacetate Derivatives Featuring Other Heterocyclic Moieties (e.g., pyridines, pyrazoles, triazoles)

Replacing the furan ring with other heterocyclic moieties is a common strategy in medicinal chemistry to explore new chemical space and to identify analogs with improved properties. The oxoacetate core can be coupled with a variety of heterocyclic amines to generate a diverse set of derivatives.

Pyridine (B92270) derivatives can be synthesized by reacting a suitable aminopyridine with an activated form of the oxoacetic acid ester. mdpi.com The pyridine ring, being more electron-deficient than furan, can alter the electronic properties of the molecule and introduce a basic nitrogen atom that can participate in salt formation and hydrogen bonding. For example, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is a known compound.

Pyrazole and triazole moieties are also frequently incorporated into drug candidates due to their favorable metabolic stability and ability to participate in hydrogen bonding. lgcstandards.com Synthesis of pyrazole- and triazole-containing oxoacetate derivatives can be achieved by coupling the corresponding heterocyclic amine with the oxoacetate fragment. These five-membered nitrogen-containing heterocycles can act as bioisosteres for other groups and can orient substituents in specific spatial arrangements for optimal target interaction.

| Heterocycle | Example Derivative Structure |

| Pyridine | Ethyl 2-((pyridin-2-ylmethyl)amino)-2-oxoacetate |

| Pyrazole | Ethyl 2-((1H-pyrazol-3-yl)amino)-2-oxoacetate |

| Triazole | Ethyl 2-((1H-1,2,4-triazol-3-yl)amino)-2-oxoacetate |

Synthesis of Hybrid Structures Incorporating Additional Chemical Functionalities

The synthesis of hybrid molecules, which combine the ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate scaffold with other chemical functionalities, is a promising strategy for developing multifunctional compounds. This approach aims to integrate the properties of different pharmacophores into a single molecule.

One approach is to use the parent molecule or its derivatives as a building block for more complex structures. For instance, the carboxylic acid obtained from the hydrolysis of the ethyl ester can be coupled with other molecules, such as amino acids or peptides, to create hybrid conjugates.

Another strategy involves the use of multicomponent reactions, like the Ugi reaction, to incorporate diverse functionalities in a single step. ambeed.com As mentioned earlier, this reaction allows for the introduction of a wide array of substituents, effectively creating hybrid structures. For example, by using a carboxylic acid component that contains another heterocyclic ring or a fluorescent tag, a hybrid molecule with combined properties can be synthesized.

Furthermore, the furan ring itself can be part of a larger, fused heterocyclic system. For instance, the synthesis of benzofuran (B130515) derivatives often starts from precursors that can be conceptually related to substituted furans. nih.gov The development of hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones has also been reported, showcasing the potential for creating complex molecules with fused ring systems.

Conclusion and Future Directions in the Chemical Research of Ethyl 2 Furan 2 Ylmethyl Amino 2 Oxoacetate

Summary of Current Understanding in Synthesis, Reactivity, and Structural Characterization

A foundational understanding of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate can be constructed by examining established synthetic routes for similar compounds and predicting its chemical behavior and spectral characteristics.

Synthesis: A prevalent and efficient method for the synthesis of N-substituted ethyl oxamates involves the reaction of a primary amine with diethyl oxalate (B1200264). stackexchange.comprepchem.com In the case of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, a plausible and direct synthetic pathway would be the condensation of furan-2-ylmethylamine with a molar equivalent of diethyl oxalate. This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks one of the ester carbonyl groups of diethyl oxalate, leading to the displacement of an ethoxide leaving group and formation of the desired amide bond. The reaction is often carried out under reflux conditions.

Reactivity: The reactivity of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate is dictated by the interplay of its three key functional groups: the furan (B31954) ring, the amide linkage, and the ethyl ester.

Furan Ring: The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. pharmaguideline.com These reactions typically occur preferentially at the C5 position, which is activated by the electron-donating nature of the oxygen atom and the alkylamino substituent at the C2-methylene bridge. The furan moiety can also participate as a diene in Diels-Alder cycloaddition reactions with suitable dienophiles, offering a pathway to complex polycyclic structures. nih.govquora.com

Amide and Ester Groups: The amide proton is weakly acidic and can be deprotonated by a strong base. The carbonyl groups of both the amide and the ester are susceptible to nucleophilic attack. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or transesterification in the presence of other alcohols. The amide bond is generally more stable but can be cleaved under more forcing hydrolytic conditions.

| Spectroscopic Technique | Predicted Characteristic Signals |

| ¹H NMR | - Signals in the aromatic region for the furan protons. - A doublet for the methylene (B1212753) protons adjacent to the furan ring, coupled to the amide proton. - A quartet and a triplet for the ethyl ester protons. - A broad singlet for the amide N-H proton. |

| ¹³C NMR | - Resonances in the aromatic region for the furan carbons. - A signal for the methylene carbon. - Signals for the two distinct carbonyl carbons of the amide and ester. - Resonances for the ethyl group carbons. |

| IR Spectroscopy | - A characteristic N-H stretching vibration for the secondary amide. - Strong C=O stretching bands for the amide and ester carbonyl groups at distinct frequencies. - C-O stretching vibrations for the ester and the furan ether linkage. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁NO₄). - Characteristic fragmentation patterns involving the loss of the ethoxycarbonyl group, the furan-2-ylmethyl group, and other fragments. |

Emerging Synthetic Methodologies for Related Furan-Oxoacetate Systems

Modern organic synthesis continually seeks more efficient and versatile methods for the construction of complex molecules. For systems related to Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, multicomponent reactions (MCRs) represent a significant advancement. The Ugi four-component reaction, for instance, allows for the one-pot synthesis of α-acetamidoamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. A study by Ganesh et al. (2018) demonstrated the synthesis of a related compound, Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate, using an Ugi reaction involving furfurylamine. researchgate.net This highlights the potential of MCRs to rapidly generate diverse libraries of furan-containing peptidomimetics and other complex structures from simple starting materials.

Prospects for Novel Chemical Transformations and Reaction Discovery

The unique combination of functional groups in Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate opens avenues for exploring novel chemical transformations.

One promising area is the strategic use of the furan ring in cycloaddition reactions. The Diels-Alder reaction of the furan moiety with various dienophiles could lead to the synthesis of complex, bridged bicyclic structures that are otherwise difficult to access. nih.govquora.com These adducts can then be further transformed into a variety of carbocyclic and heterocyclic frameworks.

Furthermore, the field of C-H activation offers exciting possibilities for the direct functionalization of the furan ring. rsc.orgresearchgate.net Palladium-catalyzed direct arylation, for example, could be employed to introduce aryl groups at the C5 position of the furan ring, providing a convergent route to more complex derivatives without the need for pre-functionalized starting materials. acs.org

Advances in Computational Chemical Modeling for Structure-Reactivity Correlations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the electronic structure and reactivity of organic molecules. researchgate.net For Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, DFT calculations could provide valuable insights into:

Molecular Geometry and Electronic Properties: Optimization of the molecular geometry would reveal bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would help in understanding the molecule's electronic properties and its reactivity in pericyclic reactions.

Reaction Mechanisms and Regioselectivity: Computational modeling can be used to investigate the transition states and reaction pathways for various transformations, such as electrophilic substitution on the furan ring or nucleophilic attack at the carbonyl centers. This would allow for the prediction of the most likely products and the rationalization of observed regioselectivity.

Spectroscopic Properties: The prediction of NMR chemical shifts and IR vibrational frequencies through computational methods can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

Untapped Potential in Advanced Organic Synthesis and Materials Chemistry

The structural motifs present in Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate suggest significant untapped potential in both advanced organic synthesis and materials chemistry.

In organic synthesis , this compound can serve as a versatile building block. The furan ring can be a precursor to 1,4-dicarbonyl compounds through hydrolytic ring opening. quora.com The oxamate moiety is a key component in many biologically active molecules and can participate in further synthetic elaborations.

In materials chemistry , furan-based polymers are gaining increasing attention as sustainable alternatives to petroleum-based plastics. acs.orgresearchgate.netnih.govumw.edu.plbohrium.com The difunctional nature of furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), allows for their use in the synthesis of polyesters and polyamides. acs.org Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, after suitable modification (e.g., introduction of another reactive group), could potentially be used as a monomer for the synthesis of novel functional polymers with tailored properties. The furan moiety can also be utilized in the development of reversible polymer networks through Diels-Alder and retro-Diels-Alder reactions, leading to self-healing materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves a multi-step sequence starting with the condensation of furan-2-ylmethylamine with ethyl oxalyl chloride under inert conditions (e.g., nitrogen atmosphere). Critical parameters include maintaining a pH of 6–7 to prevent side reactions like hydrolysis of the ester group. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >95% purity. Reaction yields are highly sensitive to temperature control (optimized at 0–5°C during amine coupling) .

Q. How is the molecular structure of Ethyl 2-((furan-2-ylmethyl)amino)-2-oxoacetate characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃ of ethyl ester), δ 4.2–4.4 ppm (quartet, CH₂ of ester), and δ 6.3–7.6 ppm (furan protons) are diagnostic.

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (amide C=O).

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., C₁₀H₁₂NO₄⁺ = 210.0763). X-ray crystallography may be used for absolute configuration determination if crystalline .

Q. What functional groups dictate the reactivity of this compound?

- Methodological Answer : The furan ring (π-electron-rich), amide group (hydrogen-bonding capacity), and ester moiety (electrophilic carbonyl) dominate reactivity. For example:

- The furan undergoes electrophilic substitution (e.g., nitration) at the 5-position.

- The amide group participates in hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives.

- The ester can be reduced (e.g., LiAlH₄) to a primary alcohol or transesterified .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during characterization?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotamerism in the amide bond) or residual solvents. Strategies include:

- Variable Temperature NMR : Cooling to −40°C slows bond rotation, simplifying splitting patterns.

- COSY/HSQC Experiments : To assign overlapping proton signals (e.g., furan vs. ester protons).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict coupling constants and verify assignments .

Q. What strategies optimize yield in large-scale synthesis while minimizing side products?

- Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Solutions:

- Flow Chemistry : Continuous reactors improve heat dissipation and mixing efficiency.

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) to accelerate amide coupling.

- In Situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress, enabling timely quenching .

Q. How does the furan substituent influence bioactivity in antimicrobial assays?

- Methodological Answer : The furan ring enhances membrane permeability due to its lipophilicity. Structure-activity relationship (SAR) studies compare derivatives (e.g., replacing furan with thiophene). Bioassays:

- MIC Determination : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Molecular Docking : Furan’s π-π stacking with bacterial enzyme active sites (e.g., dihydrofolate reductase) explains inhibitory activity .

Q. What are the challenges in analyzing degradation products under physiological conditions?

- Methodological Answer : Hydrolysis of the ester/amide bonds generates metabolites like 2-((furan-2-ylmethyl)amino)-2-oxoacetic acid. Analytical workflows:

- LC-MS/MS : Quantifies degradation kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).

- Stability Studies : Accelerated thermal degradation (40–60°C) identifies major breakdown pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.